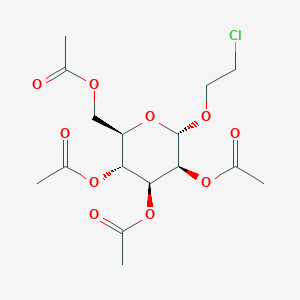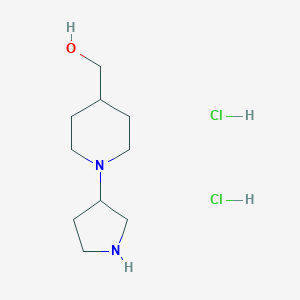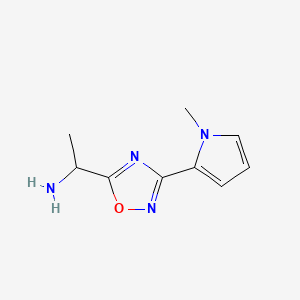
4-(Piperidin-3-yl)benzoic acid hydrochloride
Descripción general
Descripción
3-(Piperidin-4-yl)benzoic acid hydrochloride is a 4-aryl piperidine . It’s used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
While specific synthesis methods for 4-(Piperidin-3-yl)benzoic acid hydrochloride are not available, similar compounds often involve reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The empirical formula for 3-(Piperidin-4-yl)benzoic acid hydrochloride is C12H16ClNO2 . The molecular weight is 241.71 .Physical and Chemical Properties Analysis
The compound is a powder with a quality level of 100 and an assay of ≥95% . It’s suitable for use as a linker in reactions, and it has a carboxylic acid functional group . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
1. Synthesis of Hybrid Compounds
4-(Piperidin-3-yl)benzoic acid hydrochloride is used in the synthesis of hybrid compounds. For instance, Ivanova et al. (2019) described the synthesis of hybrid systems containing pharmacophoric fragments using reactions of related benzoic acid with nitrogenous bases like piperidine. These reactions involve forming a condensed dihydropyran structure and its subsequent aromatization into a benzodihydrochromenilium salt under the action of HCl (Ivanova, Kanevskaya, & Fedotova, 2019).
2. Corrosion Inhibition Studies
Derivatives of piperidine, such as piperine derivatives, have been studied for their interaction with iron surfaces. Belghiti et al. (2018) investigated the theoretical interaction of Piperine derivatives with iron, indicating potential applications in corrosion inhibition (Belghiti et al., 2018).
3. Metabolic Studies in Pharmaceuticals
In the field of pharmaceuticals, the metabolic pathways of drugs involving piperidine derivatives have been explored. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, which is oxidized to various metabolites including a compound related to piperidine (Hvenegaard et al., 2012).
4. Synthesis of Compounds with Antagonist Activity
Piperidine derivatives are synthesized for their potential biological activities. Watanabe et al. (1993) synthesized piperidines with 5-HT2 antagonist activity, demonstrating the relevance of piperidine derivatives in creating biologically active compounds (Watanabe, Yoshiwara, & Kanao, 1993).
5. Antibacterial Activity Studies
Research by Merugu, Ramesh, and Sreenivasulu (2010) involved synthesizing piperidine-containing compounds and screening them for antibacterial activity. This indicates potential applications in developing antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Mecanismo De Acción
Target of Action
It is known to be useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The mode of action of 4-(Piperidin-3-yl)benzoic acid hydrochloride involves its role as a semi-flexible linker in PROTAC development . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in targeted protein degradation via PROTACs . By influencing the orientation and properties of these degraders, it may affect the degradation of specific proteins within the cell.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-(Piperidin-3-yl)benzoic acid hydrochloride plays a crucial role in biochemical reactions, particularly as a semi-flexible linker in the development of PROTAC (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of ternary complexes that lead to the degradation of target proteins. The nature of these interactions involves the binding of this compound to specific proteins, thereby influencing their stability and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of glycine transporters, which play a critical role in neurotransmission and cellular communication . By altering the function of these transporters, this compound can impact cellular homeostasis and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of its application. The compound’s mechanism of action involves the formation of stable complexes with target proteins, leading to their degradation or functional modulation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, necessitating careful consideration of its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as the modulation of neurotransmitter levels and improvement of cognitive functions . At higher doses, this compound can induce toxic or adverse effects, including neurotoxicity and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety . Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport of this compound is essential for its therapeutic efficacy, as it ensures the compound reaches its target sites within the body .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
4-piperidin-3-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAAPDIIUFMVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044705-22-6 | |
| Record name | 4-(piperidin-3-yl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)
![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)



![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)
![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)

![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)
![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)
